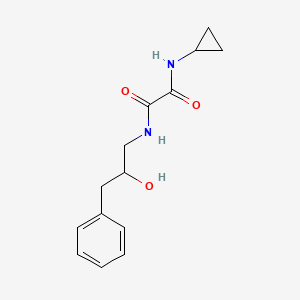

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-12(8-10-4-2-1-3-5-10)9-15-13(18)14(19)16-11-6-7-11/h1-5,11-12,17H,6-9H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOYLTLSVRTVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-hydroxy-3-phenylpropylamine under anhydrous conditions to yield the final product. The reaction is usually carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is heated to promote the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides structural rigidity, enhancing the binding affinity to the target site. The hydroxy-phenylpropyl group can form hydrogen bonds and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Key Insights :

- Shorter spacers (e.g., Compound 2) improve nucleation by enabling earlier phase separation.

- End groups resembling PHB’s repeat unit (e.g., hydroxy-phenylpropyl) enhance interfacial compatibility, reducing aggregation .

- Cyclopropyl groups in the target compound introduce steric hindrance, delaying premature crystallization and improving dispersion .

Performance vs. Inorganic and Organic Nucleating Agents

The target compound outperforms traditional nucleating agents in PHB processing:

Critical Findings :

- The target compound achieves industrial-grade cooling rates (60°C/min) without sacrificing nucleation efficiency, unlike boron nitride or cyanuric acid .

- At 0.5 wt%, the compound increases PHB’s crystallinity by 25% and reduces t₀.₅ by 70% under isothermal conditions .

Thermal Behavior and Phase Separation

DSC and solid-state NMR analyses highlight distinct thermal properties:

- Target Compound :

- Compound 1 :

- Compound 2 :

Mechanistic Insight : Hydrogen bonding in oxalamide compounds weakens at elevated temperatures (e.g., 59.3°C for Compound 1), enabling dynamic reorganization prior to PHB crystallization . The target compound’s hydroxy-phenylpropyl group stabilizes hydrogen bonds, delaying dissociation until PHB’s nucleation phase .

Biological Activity

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Cyclopropyl Group : Provides rigidity and influences binding interactions.

- Hydroxy-Phenylpropyl Group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- Oxalamide Backbone : Imparts stability and potential for enzyme interaction.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways, including those related to inflammation and cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies suggest that it may inhibit the proliferation of cancer cells through:

- Inhibition of Tyrosine Kinase Activity : This is particularly relevant in cancers associated with mutations in genes such as c-Kit, which is often overexpressed in various tumors .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may exert effects by:

- Inhibiting Pro-inflammatory Cytokines : This action can reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

Applications in Research

This compound is utilized in various research domains:

- Biochemical Assays : Employed to study enzyme interactions and protein-ligand binding dynamics.

- Medicinal Chemistry : Investigated as a lead compound for developing new anti-inflammatory and anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.